The compound is cataloged under the CAS number 1204296-40-1 and can be found in various chemical databases like BenchChem and Sigma-Aldrich. Its classification as a pyridine derivative indicates its relevance in organic synthesis and pharmaceutical research due to the pharmacological properties often associated with such compounds.
The synthesis of 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods:
In industrial settings, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity. Techniques like continuous flow reactors may be employed for large-scale synthesis to improve efficiency and reduce waste.
The molecular structure of 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid features:
The InChI key for this compound is AMPSYNCRWPTYQJ-UHFFFAOYSA-N, and its SMILES representation is CC1=CC=CC=C1C2=CC=C(C(=O)N2)C(=O)O.
The compound can undergo various chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for controlling these reactions' outcomes and selectivity.
The mechanism of action for 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Detailed studies on binding affinity and metabolic stability are essential to fully elucidate its mechanism of action.
The physical and chemical properties of 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid include:
These properties influence its solubility, stability, and reactivity in various environments.
1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has potential applications in:
Research continues into its potential therapeutic applications, particularly concerning cannabinoid receptors where similar compounds have shown promise .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7